molecular formula C18H28O6 B043664 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose CAS No. 70835-78-8

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose

Cat. No.: B043664
CAS No.: 70835-78-8
M. Wt: 340.4 g/mol
InChI Key: DQACDWMYPBKPLD-UHFFFAOYSA-N
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Description

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Target of Action

It is known that this compound is used for the synthesis of β-mannosides . β-mannosides are a type of glycoside, a molecule in which a sugar is bound to another functional group via a glycosidic bond. They play crucial roles in various biological processes, including cell-cell recognition and immune response.

Mode of Action

Given its role in the synthesis of β-mannosides , it can be inferred that it may interact with its targets by participating in glycosylation processes. Glycosylation is a critical biological process where a carbohydrate is attached to a hydroxyl or other functional group of another molecule, typically proteins and lipids. This process is essential for the proper functioning of many biological systems.

Biochemical Pathways

Considering its role in the synthesis of β-mannosides , it is likely involved in the glycosylation pathways. Glycosylation is a post-translational modification that plays a vital role in various biological functions, including protein folding, cell adhesion, and immune response.

Result of Action

Given its role in the synthesis of β-mannosides , it can be inferred that it may contribute to the functions performed by these glycosides, such as cell-cell recognition and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose typically involves the protection of hydroxyl groups in mannopyranose using cyclohexanone in the presence of an acid catalyst. The reaction conditions often include:

    Reactants: Mannopyranose and cyclohexanone

    Catalyst: Acid catalyst such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is maintaining anhydrous conditions and using efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose undergoes various chemical reactions, including:

    Hydrolysis: Removal of the cyclohexylidene protecting groups under acidic or basic conditions.

    Oxidation: Oxidative cleavage of the cyclohexylidene groups using reagents like periodate.

    Substitution: Nucleophilic substitution reactions where the hydroxyl groups can be modified.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Periodate oxidation using sodium periodate.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is extensively used in:

Comparison with Similar Compounds

Similar Compounds

  • 1,2:5,6-Di-o-cyclohexylidene-alpha-D-mannopyranose
  • 1,2:3,4-Di-o-cyclohexylidene-alpha-D-galactopyranose
  • 1,2:5,6-Di-o-cyclohexylidene-alpha-D-glucopyranose

Uniqueness

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is unique due to its specific protection pattern, which allows selective reactions at the 1 and 6 positions of mannopyranose. This selective protection is not easily achieved with other similar compounds, making it particularly valuable in complex carbohydrate synthesis .

Properties

InChI

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQACDWMYPBKPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397075
Record name ST023399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70835-78-8
Record name ST023399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70835-78-8
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